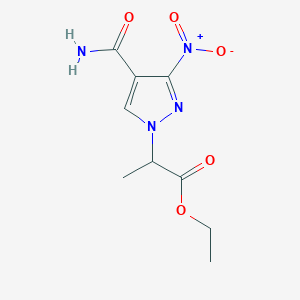
Ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate: is a chemical compound with the molecular formula C9H12N4O5 and a molecular weight of 256.22 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with carbamoyl and nitro groups, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by nitration and carbamoylation reactions . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and carbamoylation agents such as urea or isocyanates .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Carboxylic acids: Formed by the hydrolysis of the ester group.
Scientific Research Applications
Ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The carbamoyl group may also play a role in modulating the compound’s activity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Ethyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoate can be compared with other similar compounds such as:
Ethyl 2-(4-carbamoyl-3-nitro-1H-imidazol-1-yl)propanoate: Similar structure but with an imidazole ring instead of a pyrazole ring.
Ethyl 2-(4-carbamoyl-3-nitro-1H-indol-1-yl)propanoate: Contains an indole ring, which may confer different biological activities.
Properties
IUPAC Name |
ethyl 2-(4-carbamoyl-3-nitropyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O5/c1-3-18-9(15)5(2)12-4-6(7(10)14)8(11-12)13(16)17/h4-5H,3H2,1-2H3,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJCVWVSIHHHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C(=N1)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
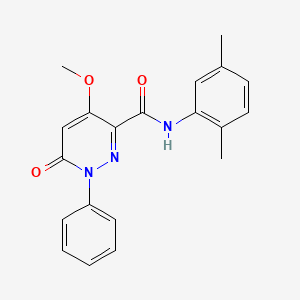
![1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2894270.png)
![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino 2-(trifluoromethyl)benzene-1-sulfonate](/img/structure/B2894272.png)
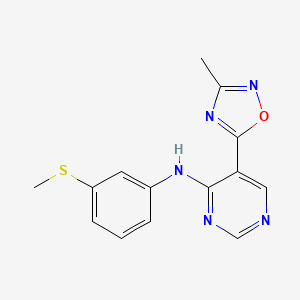
![N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2894275.png)
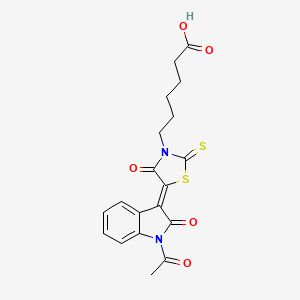
![2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone](/img/structure/B2894277.png)
![ethyl 4-[(4-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2894279.png)
![5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2894280.png)
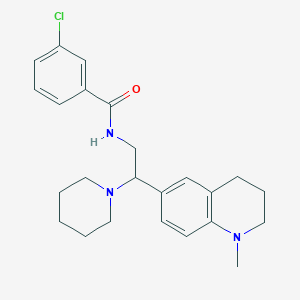
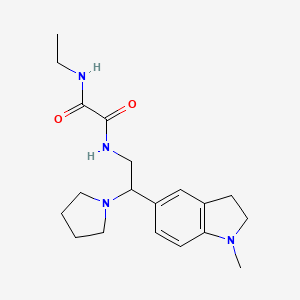
![Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate](/img/structure/B2894288.png)
![5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2894289.png)
![2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2894290.png)
